![molecular formula C12H16N4O7 B15285501 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane](/img/structure/B15285501.png)
5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane
Description
5-[(4-Amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane (CAS 63699-78-5) is a nitrobenzoic acid derivative with a γ-L-glutamylamino substituent at the 5-position. Its IUPAC name is azanium,5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate, reflecting its stereospecific (4S) configuration derived from L-glutamic acid . The compound features:
- A benzoic acid backbone with a nitro group at the 2-position.
- A glutamylamide side chain (4-amino-4-carboxybutanoyl) at the 5-position.
- An ammonium counterion balancing the carboxylate group.
Its molecular formula is C₁₂H₁₆N₄O₇ (MW 328.28 g/mol), and it is primarily used in biochemical assays, such as enzyme substrate studies, due to its peptide-like structure and nitro group’s electron-withdrawing properties .
Properties
Molecular Formula |
C12H16N4O7 |
---|---|
Molecular Weight |
328.28 g/mol |
IUPAC Name |
5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane |
InChI |
InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3 |
InChI Key |
GFABNNMTRVBLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)[N+](=O)[O-].N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane involves several steps The synthetic route typically starts with the nitration of benzoic acid to introduce the nitro groupThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
Acid-Base Reactions
The ammonium salt is formed via neutralization of the carboxylic acid group with ammonia. The free acid form (CID 104545) reacts with aqueous NH₃ to yield the water-soluble ammonium salt .
Reaction | Conditions | Product | Reference |
---|---|---|---|
C₁₂H₁₃N₃O₇ + NH₃ → C₁₂H₁₆N₄O₇ | Ambient temperature, aqueous solution | Ammonium salt (CID 16213644) |
This reaction is reversible under acidic conditions, regenerating the free carboxylic acid .
Amide Hydrolysis
The central γ-glutamyl amide bond undergoes hydrolysis in acidic or basic media, cleaving the molecule into 4-amino-4-carboxybutanoic acid (a glutamic acid derivative) and 5-amino-2-nitrobenzoic acid.
The reaction is critical in enzymatic degradation pathways involving γ-glutamyl transpeptidase (GGT) .
Nitro Group Reduction
The aromatic nitro group (-NO₂) at position 2 of the benzoic acid moiety can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation:
Catalyst | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 5-[(4-amino-4-carboxybutanoyl)amino]-2-aminobenzoic acid;azane | 85–90% | |
Fe/HCl | Aqueous HCl, 70°C | Same as above | 60–70% |
This reaction alters the electronic properties of the aromatic ring, enabling further functionalization .
Esterification of Carboxylic Acids
The free carboxylic acid groups (if regenerated from the ammonium salt) undergo Fischer esterification:
Reagent | Conditions | Product | Application | Reference |
---|---|---|---|---|
CH₃OH, H₂SO₄ | Reflux, 3 hrs | Methyl ester derivatives | Improved lipid solubility |
For example:
Decarboxylation
Thermal decarboxylation occurs at temperatures >200°C, releasing CO₂ and forming a tertiary amine:
Conditions | Product | Byproducts | Reference |
---|---|---|---|
220°C, inert atmosphere | 5-[(4-aminobutanoyl)amino]-2-nitrobenzene | CO₂, NH₃ |
Supramolecular Interactions
In solid-state, the ammonium ion participates in hydrogen bonding with carboxylate groups, forming stable crystalline networks. Halogen bonding (e.g., Cl···O) is observed in analogs like 2-chloro-4-nitrobenzoic acid salts .
Scientific Research Applications
5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential anti-inflammatory properties and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential use in treating inflammatory diseases such as ulcerative colitis and Crohn’s disease.
Mechanism of Action
The mechanism of action of 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes and modulating inflammatory pathways. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby reducing inflammation .
Comparison with Similar Compounds
4-(4-Nitrobenzylideneamino) Benzoic Acid
Molecular Formula : C₁₄H₁₀N₂O₄ (MW 270.24 g/mol)
Key Features :
- Contains a nitrobenzylideneamino group instead of the glutamylamide side chain.
- Synthesized via Schiff base formation, often used to create β-lactam derivatives (e.g., azetidinones) with antimicrobial activity . Applications: Intermediate in synthesizing β-lactam antibiotics.
4-Aminobenzoic Acid (PABA)
Molecular Formula: C₇H₇NO₂ (MW 137.14 g/mol) Key Features:
Phosph(III)azane Complexes (e.g., [Zn₂L₂]·nC₇H₈)
Key Features :
5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic Acid
Molecular Formula : C₁₄H₉N₃O₈ (MW 347.24 g/mol)
Key Features :
- Dual nitro groups and a hydroxy-nitrobenzoyl substituent.
- Applications: Chemical synthesis, chromogenic substrates.
Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane Oxide
Key Features :
- Complex structure with sulfinyl, nitro, and azane oxide groups.
- Applications: Catalysis, chelating agents.
Structural and Functional Contrasts
Functional Group Analysis
Compound | Nitro Groups | Carboxylic Acid | Amine/Amide | Additional Groups |
---|---|---|---|---|
Target Compound | 1 | Yes | Glutamylamide | Ammonium ion |
4-(4-Nitrobenzylideneamino) Benzoic Acid | 1 | Yes | Imine | Benzylidene |
Phosph(III)azane Complexes | 0 | No | Azane (NH) | Benzothiadiazole, Phosphorus |
5-[(4-Hydroxy-5-nitrobenzoyl)amino]-... | 2 | Yes | Amide | Hydroxy |
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound’s synthesis involves coupling the nitrobenzoic acid core with the L-glutamic acid derivative via amide bond formation. Key parameters include pH control (to activate carboxylic acid groups), temperature (40–60°C to balance reactivity and side reactions), and catalysts like EDC/NHS for efficient coupling . Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of nitrobenzoic acid to L-glutamic acid derivative) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) to assess purity (>95%).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (328.28 g/mol) and detect impurities .
- FT-IR : Identify functional groups (e.g., nitro group at ~1520 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
Q. What are the key solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is polar due to nitro, carboxylic acid, and amide groups. Solubility is highest in DMSO or aqueous buffers at pH 7–8 (carboxylic acid deprotonation enhances solubility). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the nitrobenzoic acid moiety and active sites (e.g., nitroreductases). Focus on hydrogen bonding (amide and carboxylate groups) and π-π stacking (nitro group).
- MD Simulations (GROMACS) : Simulate stability in aqueous environments to assess conformational flexibility .
- Validate predictions with experimental data (e.g., enzyme inhibition assays) .
Q. What spectroscopic techniques are most effective for distinguishing stereoisomers or tautomeric forms of this compound?
- Methodological Answer :
- NMR : ¹H-NMR (DMSO-d₆) to resolve diastereotopic protons near the chiral center (4S configuration). Key signals: aromatic protons at δ 7.5–8.5 ppm, amide NH at δ ~10 ppm .
- CD Spectroscopy : Detect enantiomeric excess (>99% for the 4S isomer) by analyzing Cotton effects in the 200–250 nm range .
Q. How can contradictory data on the compound’s bioactivity (e.g., varying IC₅₀ values in enzyme assays) be resolved methodologically?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like buffer pH (affects ionization state), temperature (25°C vs. 37°C), and reducing agents (nitro group reduction may alter activity).
- Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to improve reliability.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, R² analysis) to identify outliers or systematic errors .
Q. What strategies mitigate degradation of this compound under physiological conditions (e.g., in cell culture media)?
- Methodological Answer :
- Stability Studies : Incubate the compound in PBS or DMEM at 37°C, sampling at 0, 6, 12, and 24 hours. Analyze degradation products via LC-MS.
- Protective Measures : Add antioxidants (e.g., ascorbic acid) or use serum-free media to reduce nitro group reduction .
Q. How does the nitro group’s electronic influence affect the compound’s reactivity in nucleophilic substitution or redox reactions?
- Methodological Answer :
- Cyclic Voltammetry : Scan from −1.0 V to +1.0 V (vs. Ag/AgCl) to identify reduction potentials of the nitro group.
- Hammett Analysis : Correlate substituent effects (nitro as a strong electron-withdrawing group) with reaction rates in SNAr mechanisms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.